molecular formula C13H9BrN2O2S2 B8628479 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

Cat. No.: B8628479
M. Wt: 369.3 g/mol
InChI Key: SLBXUVUCENAUBZ-UHFFFAOYSA-N
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Description

4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromobenzo[b]thiophene moiety and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromobenzo[b]thiophene Moiety: This can be achieved through bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Coupling Reaction: The bromobenzo[b]thiophene moiety can be coupled with the pyrimidine ring using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

    Introduction of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions might target the bromine atom or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Employed in the design of probes for studying biological processes.

    Drug Development: Investigated for potential pharmacological activities.

Medicine

    Therapeutic Agents: Explored for use in developing new therapeutic agents for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine
  • 4-(3-Fluorobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine
  • 4-(3-Methylbenzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine

Comparison

Compared to its analogs, 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric effects. This uniqueness can be leveraged in specific synthetic applications or biological studies.

Properties

Molecular Formula

C13H9BrN2O2S2

Molecular Weight

369.3 g/mol

IUPAC Name

4-(3-bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

InChI

InChI=1S/C13H9BrN2O2S2/c1-20(17,18)13-15-7-6-9(16-13)12-11(14)8-4-2-3-5-10(8)19-12/h2-7H,1H3

InChI Key

SLBXUVUCENAUBZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=C(C3=CC=CC=C3S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.48 g, 3.02 mmol)was slowly added at rt to a mixture of 4-(benzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine (0.73 g, 2.52 mmol) in acetic acid (20 mL). The resulting mixture was stirred at rt for 15 h and then heated at 60° C. for 5 h. After cooling to rt, acetic acid was removed in vacuo. 100 mL of saturated sodium bicarbonate was added and the mixture was extracted with dichloromethane 3×100 mL). ). The combined organic layer was washed with brine (200 mL), dried over anhydrous sodium sulfate and filtered. The solvent was evaporated in vacuo and the solid treated with 20 mL of methanol, filtered and dried to give the title compound (0.75 g, 80%). MS (M+H)+ 369/371.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

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